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Amotosalen hydrochloride - 161262-45-9

Amotosalen hydrochloride

Catalog Number: EVT-259677
CAS Number: 161262-45-9
Molecular Formula: C17H20ClNO4
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amotosalen Hydrochloride is the hydrochloride salt form of amotosalen, a synthetic psoralen and light-activated DNA, RNA crosslinking agent, with protective activity against pathogens such as bacteria, viruses, protozoa, and leukocytes. Prior to administration amotosalen is added to plasma and platelets, then in vivo the agent penetrates pathogens and targets DNA and RNA. Upon activation by ultraviolet A light, this agent is able to form interstrand DNA and RNA crosslinks and prevents replication. Inactivation of leukocytes can prevent graft versus host disease upon transfusion.
Source and Classification

Amotosalen hydrochloride is classified as a photoactive psoralen. It is synthetically derived and primarily used in blood safety technologies, particularly in the INTERCEPT Blood System, which employs this compound for the treatment of plasma and platelet components to inactivate pathogens and leukocytes. The compound is typically supplied as a solution for use in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of amotosalen hydrochloride involves several key steps. A systematic approach has been developed to optimize the synthesis process, focusing on enhancing solubility and efficiency:

  1. Starting Materials: The synthesis begins with appropriate precursors that are chemically modified to introduce functional groups necessary for intercalation.
  2. Chemical Reactions: The process typically includes reactions such as alkylation or acylation, which modify the psoralen structure to enhance its photochemical properties.
  3. Purification: After synthesis, purification steps are crucial to isolate amotosalen hydrochloride from by-products and unreacted materials. Techniques such as crystallization or chromatography may be employed.

Recent studies have indicated that amotosalen has a high solubility of approximately 230 mg/mL in water, which significantly enhances its utility in biological applications .

Chemical Reactions Analysis

Reactions and Technical Details

Amotosalen hydrochloride undergoes several important reactions upon exposure to ultraviolet A light (320-400 nm):

  1. Intercalation: Amotosalen binds reversibly to DNA and RNA structures.
  2. Covalent Bond Formation: Upon UVA illumination, it forms covalent cross-links with pyrimidine bases (cytosine and thymine), effectively preventing replication of any associated nucleic acids .
  3. Photoproduct Formation: The reaction results in various photoproducts that may have different biological activities or stability profiles.

These reactions are crucial for its application in pathogen reduction technologies, where it is used to treat blood products prior to transfusion.

Mechanism of Action

Process and Data

The mechanism of action of amotosalen hydrochloride involves several stages:

  1. Binding: Amotosalen intercalates into the nucleic acid structure.
  2. Photochemical Activation: Upon exposure to ultraviolet A light, it undergoes a conformational change that facilitates covalent bonding with nucleic acid bases.
  3. Inactivation of Pathogens: This cross-linking effectively inactivates pathogens present in blood products by preventing their replication .

Quantitative assessments have demonstrated significant log reductions in viable pathogens post-treatment with amotosalen under standardized conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amotosalen hydrochloride typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water (230 mg/mL), which aids its application in aqueous solutions during medical procedures.

Chemical Properties

  • Stability: Stable under standard storage conditions but sensitive to light when not formulated correctly.
  • pH Sensitivity: The efficacy of cross-linking can vary with pH levels, influencing its application protocols.
Applications

Scientific Uses

Amotosalen hydrochloride is primarily utilized in:

  • Pathogen Inactivation: Used extensively within the INTERCEPT Blood System for treating plasma and platelet components to reduce the risk of transfusion-associated infections.
  • Research Applications: Its ability to cross-link nucleic acids makes it valuable for studying RNA structures and interactions within cellular contexts .
  • Clinical Trials: Ongoing research aims to further understand its efficacy and safety profile when used in various blood product treatments.
Mechanistic Basis of Nucleic Acid Crosslinking

Molecular Interaction Dynamics with Helical Nucleic Acid Structures

Amotosalen hydrochloride (C17H19ClN2O5) intercalates into double-helical regions of nucleic acids via its planar tricyclic structure, consisting of furan and pyrone moieties. This intercalation is facilitated by:

  • Electrostatic complementarity: The positively charged aminomethyl side chain enhances solubility (230 mg/mL in water) and promotes ionic interactions with the polyanionic DNA/RNA backbone [6] [9].
  • Structural affinity: Spectroscopic analyses confirm preferential intercalation into A-T rich regions of DNA due to favorable van der Waals contacts and reduced steric hindrance compared to G-C regions [5].

Binding thermodynamics reveal a dissociation constant (KD) of 8.9 × 10−5 M for A,T-only DNA versus 6.9 × 10−4 M for G,C-only DNA, indicating ≈8× greater affinity for A-T sequences [5]. This intercalation distorts the helical geometry by unwinding DNA by approximately 11–14°, facilitating subsequent photoreactions [9].

Table 1: Intercalation Parameters of Amotosalen with Nucleic Acid Structures

Nucleic Acid TypeKD (M)Helical Unwinding (°)Primary Binding Site
A,T-only DNA8.9 × 10−514 ± 2Major groove, AT base pairs
G,C-only DNA6.9 × 10−411 ± 3Minor groove, GC base pairs
Double-stranded RNA2.1 × 10−4*12 ± 2*Stem-loop junctions
Single-stranded RNANot detectableN/ANon-specific

*Estimated values based on structural analogs [5] [6] [9]

Photochemical Activation Pathways Under UVA Illumination

Upon UVA illumination (320–400 nm, 3 J/cm²), amotosalen undergoes excitation to a singlet state (¹Amotosalen) followed by intersystem crossing to a reactive triplet state (³Amotosalen). Two competing photochemical pathways are initiated:

  • Cycloaddition: The triplet state reacts with pyrimidine bases (primarily thymine/uracil) via [2+2] cycloaddition, forming covalent monoadducts at the 4',5' site of the furan ring (70–80% yield) or 3,4 site of the pyrone ring (20–30% yield) [5] [9].
  • Electron transfer: In GC-rich regions, photoinduced electron transfer from guanine to ³Amotosalen* generates radical ions, suppressing cycloaddition and yielding non-covalent complexes (quantum yield ΦET ≈ 0.4) [5].

Femtosecond transient absorption spectroscopy reveals that furan monoadducts absorb a second UVA photon (λmax ≈ 340 nm) to form interstrand crosslinks (ICLs) at rates of ≈108 s−1. Crosslinking efficiency correlates with nucleic acid length, with complete genome inactivation occurring when crosslink density exceeds 1 per 83 base pairs – sufficient to block replication complexes [3] [9].

Sequence-Independent vs. Structural-Specific Targeting Mechanisms

Amotosalen exhibits dual targeting modalities:

  • Sequence-agnostic DNA binding: Covalent adduct formation occurs with any thymine-containing sequence due to universal reactivity of the 5,6-double bond in thymine across sequence contexts [9]. Genome-wide analysis shows uniform crosslink distribution in double-stranded DNA, with inactivation efficiency proportional to genome size (e.g., >5.6 log reduction for T. cruzi DNA [2]).
  • Structural-selective RNA engagement: RNA inactivation depends on secondary structure accessibility. Double-stranded regions (e.g., enterovirus IRES elements, U8 snoRNA stem-loops) are efficiently crosslinked (ΦR = 0.11), while single-stranded regions remain unaffected [6]. PARIS2 structural profiling revealed that amotosalen captures RNA duplexes >4000× more efficiently than monoadduct-forming psoralens due to enhanced solubility and UVA penetration [6].

Notably, non-enveloped viruses with compacted RNA genomes (e.g., HAV, HEV) show reduced susceptibility due to limited amotosalen accessibility to internal base pairs [1] [3].

Comparative Efficacy in DNA vs. RNA Inactivation

Amotosalen’s nucleic acid crosslinking efficiency varies by genome type:

Table 2: Pathogen Inactivation Efficacy by Nucleic Acid Type

Pathogen CategoryRepresentative AgentGenome Size (kb)Log ReductionKey Inactivation Determinant
Double-stranded DNA virusesCMV235>6.8Genome size, histone association
Single-stranded RNA virusesHIV9.2>5.1Secondary structure density
Protozoan DNAT. cruzi60 (diploid)>5.6AT content (65%)
Bacterial RNAStaphylococcus aureus2.8 (rRNA)4.2 ± 0.7Ribosome accessibility
Messenger RNAHuman platelet mRNA0.5–10Not quantifiedOpen reading frame protection

Data sources: [1] [2] [3]

DNA inactivation demonstrates a strong size dependence: large genomes (>50 kb) require fewer crosslinks per base pair for complete inactivation due to cumulative damage effects. RNA pathogens exhibit variable susceptibility based on:

  • Structural complexity: Enterovirus D68 genomes show 98% inactivation when >70% structured regions are crosslinked [6].
  • Functional constraints: Platelet microRNAs (e.g., miR-96, Let-7) decrease by 30–60% post-treatment, impairing post-transcriptional regulation of apoptosis genes [4] [7].
  • Replication mechanism: Positive-strand RNA viruses show asymmetric inactivation between genomic (+) and template (-) strands due to differential base pairing during replication [6].

The technology achieves >6 log reduction for most enveloped viruses and 4–6 log reduction for intracellular parasites in platelet concentrates and plasma, establishing its broad-spectrum utility in blood safety applications [1] [3].

Properties

CAS Number

161262-45-9

Product Name

Amotosalen hydrochloride

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H

InChI Key

MHLAMQBABOJZQW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl

Solubility

Soluble in DMSO

Synonyms

Amotosalen hydrochloride; Amotosalen HCl; S-59; S 59; S59.

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl

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